2-Bromo-6-fluorothioanisole
Description
2-Bromo-6-fluorothioanisole (C₇H₆BrFS) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at position 2, fluorine (F) at position 6, and a methylthio (-SCH₃) group at position 1. This substitution pattern creates a unique electronic environment: bromine acts as an electron-withdrawing group, fluorine introduces moderate electronegativity, and the thioether group contributes electron-donating properties via sulfur’s lone pairs. Such a combination makes the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where regioselective reactivity is critical .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSBDCXHUXFNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283596 | |
| Record name | 1-Bromo-3-fluoro-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370025-53-8 | |
| Record name | 1-Bromo-3-fluoro-2-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370025-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-fluoro-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluorothioanisole typically involves electrophilic substitution reactions. One common method is the bromination of 6-fluoroanisole followed by the introduction of a methylthio group. The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of 2-Bromo-6-fluorothioanisole may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluorothioanisole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-6-fluorothioanisole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorothioanisole involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the benzene ring make it a versatile intermediate for various chemical transformations. The methylthio group can undergo oxidation and reduction, providing additional functionalization options. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring, which can activate or deactivate certain positions for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-6-fluorothioanisole with key analogs based on substituent effects, reactivity, and applications:
2-Bromo-6-fluorobenzothiazole (CAS 152937-04-7)
- Structure : Benzothiazole core with Br (2-position) and F (6-position).
- Key Differences: The benzothiazole ring introduces aromatic heterocyclic character, enhancing planar rigidity compared to the non-cyclic thioanisole. Electron-withdrawing nitrogen in the thiazole ring reduces electron density at reactive sites, favoring electrophilic substitutions at specific positions .
- Applications : Widely used in optoelectronics and as a ligand in metal-catalyzed reactions due to its conjugated system .
2-Bromo-4-fluoro-6-methylaniline (CAS 202865-77-8)
- Structure : Aniline derivative with Br (2-position), F (4-position), and methyl (6-position).
- Key Differences: The amino (-NH₂) group is strongly electron-donating, contrasting with the thioether (-SCH₃) in thioanisole. Substituent positions (2,4,6 vs. 2,6 in thioanisole) alter steric hindrance and electronic directing effects.
- Applications: Primarily serves as a precursor for dyes and pharmaceuticals, leveraging the amino group’s reactivity in diazotization .
5-Bromo-6-fluorobenzo[d]thiazol-2-amine (CAS 1160789-91-2)
- Structure : Benzothiazole with Br (5-position), F (6-position), and amine (2-position).
- Key Differences :
- The amine group enables hydrogen bonding, increasing solubility in polar solvents compared to thioanisole.
- Bromine and fluorine positions create distinct charge distributions, affecting nucleophilic attack sites.
- Applications : Used in kinase inhibitor development due to its hydrogen-bonding capacity .
Comparative Data Table
| Compound | Core Structure | Substituents | Key Functional Groups | Applications |
|---|---|---|---|---|
| 2-Bromo-6-fluorothioanisole | Benzene | Br (2), F (6), SCH₃ (1) | Thioether | Pharmaceutical intermediates |
| 2-Bromo-6-fluorobenzothiazole | Benzothiazole | Br (2), F (6) | Thiazole | Optoelectronics, catalysis |
| 2-Bromo-4-fluoro-6-methylaniline | Aniline | Br (2), F (4), CH₃ (6) | Amino | Dyes, drug precursors |
| 5-Bromo-6-fluorobenzo[d]thiazol-2-amine | Benzothiazole | Br (5), F (6), NH₂ (2) | Amine | Kinase inhibitors |
Research Findings and Trends
- Reactivity : Thioanisole derivatives exhibit higher stability in radical reactions compared to aniline analogs due to sulfur’s radical scavenging properties .
- Electronic Effects: Fluorine’s inductive effect in 2-bromo-6-fluorothioanisole enhances the leaving-group ability of bromine in SNAr reactions, outperforming methoxy-substituted analogs (e.g., 2-bromo-6-methoxyphenol) .
- Synthetic Utility : Benzothiazole derivatives show superior fluorescence properties, but thioanisoles are preferred in coupling reactions (e.g., Suzuki-Miyaura) due to milder reaction conditions .
Biological Activity
2-Bromo-6-fluorothioanisole is an organic compound characterized by the presence of bromine and fluorine substituents on a thioanisole framework. Its molecular formula is C₇H₆BrFOS, with a molecular weight of approximately 221.1 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interactions with biological macromolecules.
The unique electronic and steric properties of 2-Bromo-6-fluorothioanisole arise from the specific arrangement of its substituents. The presence of a reactive bromine atom and a fluorine substituent enhances its reactivity, making it a valuable building block in organic synthesis and drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrFOS |
| Molecular Weight | 221.1 g/mol |
| Appearance | Colorless liquid |
| Density | 1.674 g/mL at 20 °C |
| Refractive Index | 1.582 |
The biological activity of 2-Bromo-6-fluorothioanisole is primarily attributed to its ability to interact with various enzymes and receptors. The halogen substituents can modulate enzyme activity or receptor interactions, leading to significant biochemical effects. The compound's structure allows it to form covalent bonds with biological macromolecules, which is crucial for studying biochemical pathways and mechanisms.
Biological Activity
Recent studies have highlighted several key areas where 2-Bromo-6-fluorothioanisole exhibits biological activity:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, making it useful in drug discovery processes aimed at targeting enzyme-related diseases.
- Protein-Ligand Interactions : Its ability to interact with proteins suggests applications in understanding protein dynamics and developing new therapeutic agents.
- Antimicrobial Activity : Preliminary data indicate that compounds similar to 2-Bromo-6-fluorothioanisole may possess antimicrobial properties, although further research is required to elucidate this aspect fully.
Study on Enzyme Inhibition
A study conducted by researchers evaluated the enzyme inhibition properties of various thioether compounds, including 2-Bromo-6-fluorothioanisole. The results indicated that the compound could inhibit the activity of specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
Research Findings
Research findings emphasize the importance of structural modifications in enhancing the biological efficacy of thioanisole derivatives:
- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that variations in substituents significantly impact the biological activity of thioanisole derivatives. For instance, the introduction of different halogens or functional groups can enhance enzyme binding affinity and selectivity.
- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds suggest that modifications can lead to improved bioavailability and reduced toxicity, essential factors for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
